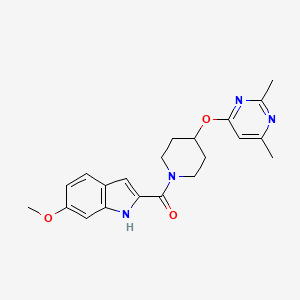
(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS No. 2034616-48-1) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3, with a molecular weight of approximately 380.448 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and an indole derivative, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds with structural similarities to this methanone exhibit notable anticancer properties. For instance, derivatives of indole and pyrimidine have been shown to inhibit tumor growth in various cancer cell lines. In particular, studies have highlighted the ability of similar compounds to inhibit enzymes involved in cancer progression, such as EZH2 (enhancer of zeste homolog 2), which is crucial in regulating gene expression related to tumor growth and metastasis .
| Compound | Activity | Reference |
|---|---|---|
| EZH2 Inhibitors | Antitumor effects in xenograft models | |
| Pyrimethamine | Antiprotozoal activity | |
| 5-Fluorouracil | Anticancer activity |
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Neuroprotective Effects
Preliminary studies suggest that the piperidine component may confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from apoptosis and oxidative damage.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation: It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of similar compounds:
-
Indole Derivatives in Cancer Therapy:
A study demonstrated that an indole-based compound significantly inhibited tumor growth in a Karpas-422 xenograft model when administered at a dose of 160 mg/kg BID . -
Pyrimidine Analogues Against Bacterial Strains:
Research has shown that analogues of pyrimidine exhibit antimicrobial properties comparable to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-10-20(23-14(2)22-13)28-16-6-8-25(9-7-16)21(26)19-11-15-4-5-17(27-3)12-18(15)24-19/h4-5,10-12,16,24H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAGFHRKONHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













